![molecular formula C11H18N2O5 B358913 4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 677741-91-2](/img/structure/B358913.png)
4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid” is a chemical compound with the molecular formula C11H18N2O5 . It is also known by other names such as 1-Piperazinebutanoic acid, 4- (ethoxycarbonyl)-γ-oxo- . The compound has an average mass of 258.271 Da and a monoisotopic mass of 258.121582 Da .
Molecular Structure Analysis
The molecular structure of “4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid” consists of a piperazine ring attached to a butanoic acid group with an ethoxycarbonyl group . The piperazine ring adopts chair conformations with the N atoms out of plane .Physical And Chemical Properties Analysis
The compound has a predicted log octanol-water partition coefficient (Log Kow) of -0.34 . The boiling point is estimated to be 403.74°C, and the melting point is estimated to be 166.70°C . The vapor pressure at 25°C is estimated to be 2.34E-007 mm Hg .Applications De Recherche Scientifique
Crystal Structure Analysis : This compound, specifically in the form of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, was analyzed for its crystal structure. The study detailed the conformation of the molecules within the crystal, observing the chair conformation of the piperazine ring and the dihedral angles formed with the benzene ring (Faizi, Ahmad, & Golenya, 2016).
Antimicrobial Activities : Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These studies have explored the antibacterial and antifungal activities of various derivatives, showing some promising results (Srinivasan et al., 2010).
Synthesis and Cyclization Research : Research on this compound includes its synthesis and the study of its behavior in chemical reactions, such as cyclization under certain conditions. These studies contribute to the broader understanding of organic chemistry and reaction mechanisms (Shipilovskikh, Rubtsov, & Zalesov, 2009).
Anti-Cancer Research : Derivatives of this compound, particularly diazeniumdiolate derivatives, have been investigated for their potential in cancer treatment. Studies have looked into their mechanisms and applications in various cancer types, focusing on their selective toxicity to tumor cells (Keefer, 2010).
Antioxidant Properties : Research has been conducted on derivatives of this compound to evaluate their antioxidant properties. Such studies are crucial in understanding the potential therapeutic applications of these compounds in oxidative stress-related conditions (Stanchev et al., 2009).
Hemostatic Activity Studies : Some derivatives have been synthesized and tested for their effects on the blood coagulation system. These studies are significant for developing new therapeutics with hemostatic properties (Pulina et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid, also known as JS-K, is the enzyme Glutathione S-transferases (GST) . GST plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.
Mode of Action
JS-K generates nitric oxide (NO) when metabolized by GST . Nitric oxide is a gaseous signaling molecule that plays a key role in many physiological and pathological processes. It can interact with its targets, leading to various changes in cellular functions.
Biochemical Pathways
The biochemical pathway primarily affected by JS-K involves the generation of nitric oxide. This process ensures the optimal activity of JS-K . The nitric oxide generated can then participate in various downstream effects, including the regulation of apoptosis and cell proliferation.
Pharmacokinetics
It is known that js-k is soluble in dmso , which could potentially impact its bioavailability
Result of Action
JS-K has demonstrated tumor growth inhibition action in human prostate cancer and leukemia . This is likely due to the generation of nitric oxide and its subsequent effects on cellular processes such as apoptosis and cell proliferation.
Action Environment
The action, efficacy, and stability of JS-K can be influenced by various environmental factors. For instance, the pH of the environment can affect drug accumulation Additionally, the presence of other compounds, such as those found in biological systems, could potentially interact with JS-K and alter its effects
Propriétés
IUPAC Name |
4-(4-ethoxycarbonylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-2-18-11(17)13-7-5-12(6-8-13)9(14)3-4-10(15)16/h2-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLXDKRZISVFJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B358835.png)

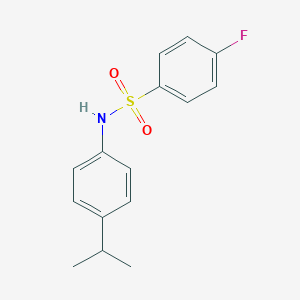
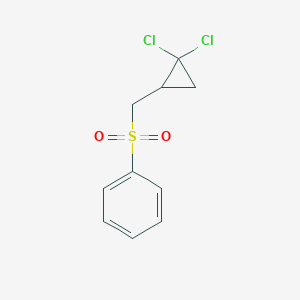
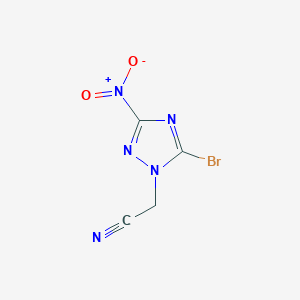
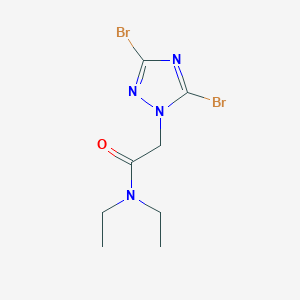
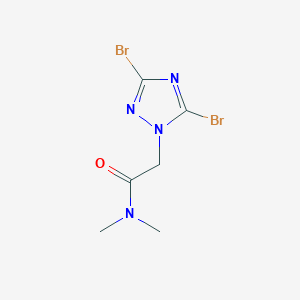
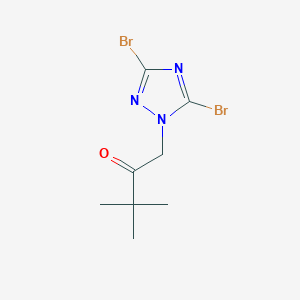

![5-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B358899.png)
![{2-[(3-Methylbutyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B358901.png)
![(2-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B358903.png)
![{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B358906.png)
![5-[4-(Ethoxycarbonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B358909.png)